molecular formula C50H82O4 B1237338 3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol CAS No. 8007-46-3

3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol

Cat. No.: B1237338
CAS No.: 8007-46-3
M. Wt: 747.2 g/mol
InChI Key: VOHUWOUGEDDNDQ-UHFFFAOYSA-N
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Description

The compound “3,7-dimethylocta-1,6-dien-3-ol; 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol; 1-methyl-4-propan-2-ylbenzene; 2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol; 5-methyl-2-propan-2-ylphenol” is a mixture of several organic compounds, each with unique properties and applications. These compounds are commonly found in essential oils, fragrances, and various industrial applications. They are known for their aromatic properties and potential therapeutic benefits.

Scientific Research Applications

Chemistry

These compounds are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules.

Biology

In biological research, these compounds are studied for their antimicrobial and antioxidant properties. Thymol, for example, is known for its antibacterial and antifungal activities .

Medicine

These compounds have potential therapeutic applications. Linalool is studied for its sedative and anxiolytic effects, while thymol is used in antiseptic formulations .

Industry

In the industrial sector, these compounds are used in the manufacture of fragrances, flavors, and cosmetics. Terpineol is a common ingredient in perfumes and cleaning products .

Safety and Hazards

Thyme oil is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed . It is advised to avoid contact with skin, eyes, or clothing and to ensure adequate ventilation when using this product .

Future Directions

The current status of knowledge regarding thyme depicts a wide plethora of nutritional and therapeutic benefits and provides powerful recommendations for future research directions . With many previous valuable papers reviewing this WEP [136, 137, 138, 139, 140], and many yet expected to come, research on thyme remains ongoing .

Biochemical Analysis

Biochemical Properties

Thyme oil plays a significant role in biochemical reactions due to its rich composition of bioactive compounds. Thymol, a major component of thyme oil, interacts with various enzymes and proteins. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. Additionally, thymol interacts with proteins involved in oxidative stress responses, enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .

Cellular Effects

Thyme oil exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, thymol can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. It also affects cellular metabolism by enhancing the activity of enzymes involved in energy production, such as adenosine triphosphate synthase .

Molecular Mechanism

The molecular mechanism of thyme oil involves several interactions at the molecular level. Thymol binds to cell membrane receptors, altering their conformation and activity. This binding can lead to the inhibition or activation of downstream signaling pathways. Thymol also inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, thymol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thyme oil can change over time. The stability and degradation of thyme oil are influenced by factors such as temperature, light, and oxygen exposure. Over time, the bioactive compounds in thyme oil may degrade, leading to a reduction in its efficacy. Long-term studies have shown that thyme oil can have sustained effects on cellular function, including prolonged antioxidant activity and protection against oxidative stress-induced damage .

Dosage Effects in Animal Models

The effects of thyme oil vary with different dosages in animal models. At low doses, thyme oil has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

Thyme oil is involved in various metabolic pathways. Thymol, for example, is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted. Thymol also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, thyme oil is transported and distributed through various mechanisms. Thymol can interact with transporters and binding proteins, facilitating its uptake and distribution. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of thymol can influence its bioavailability and overall efficacy .

Subcellular Localization

Thyme oil exhibits specific subcellular localization, which can affect its activity and function. Thymol can be targeted to specific cellular compartments, such as the mitochondria, where it enhances mitochondrial function and protects against oxidative damage. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of thymol, directing it to specific organelles and compartments .

Preparation Methods

3,7-Dimethylocta-1,6-dien-3-ol

. Industrial production often involves the hydration of myrcene, a naturally occurring terpene.

2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol

1-Methyl-4-propan-2-ylbenzene

It is typically obtained through the distillation of essential oils from plants like Thymus vulgaris .

2-Methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol

5-Methyl-2-propan-2-ylphenol

It can also be synthesized through the alkylation of m-cresol with isopropyl alcohol .

Chemical Reactions Analysis

3,7-Dimethylocta-1,6-dien-3-ol

    Oxidation: Can be oxidized to form linalool oxide.

    Reduction: Can be reduced to form dihydrolinalool.

    Substitution: Reacts with acids to form esters like linalyl acetate.

2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol

    Oxidation: Forms terpineol oxide.

    Reduction: Can be reduced to form dihydroterpineol.

    Substitution: Reacts with acids to form esters like terpinyl acetate.

1-Methyl-4-propan-2-ylbenzene

    Oxidation: Forms para-cymene hydroperoxide.

    Reduction: Can be reduced to form dihydrocymene.

    Substitution: Reacts with halogens to form halogenated derivatives.

2-Methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol

    Oxidation: Forms sabinene hydrate oxide.

    Reduction: Can be reduced to form dihydrosabinene hydrate.

    Substitution: Reacts with acids to form esters like sabinyl acetate.

5-Methyl-2-propan-2-ylphenol

    Oxidation: Forms thymol hydroperoxide.

    Reduction: Can be reduced to form dihydrothymol.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: Similar to linalool, used in fragrances and flavors.

    Menthol: Similar to terpineol, used in medicinal and cosmetic products.

    Limonene: Similar to para-cymene, used in cleaning products and as a solvent.

    Camphor: Similar to sabinene hydrate, used in medicinal and aromatic applications.

    Carvacrol: Similar to thymol, used for its antimicrobial properties.

Uniqueness

    Linalool: Unique for its floral scent and sedative properties.

    Terpineol: Known for its pleasant aroma and antimicrobial effects.

    Para-cymene: Distinct for its anti-inflammatory properties.

    Sabinene hydrate: Notable for its antioxidant activity.

    Thymol: Renowned for its strong antimicrobial effects.

These compounds, while similar in some aspects, each possess unique properties that make them valuable in various applications across different fields.

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O.C10H14O.C10H18O.C10H14/c1-7(2)10-5-4-9(3,11)8(10)6-10;1-8-4-6-9(7-5-8)10(2,3)11;1-7(2)9-5-4-8(3)6-10(9)11;1-5-10(4,11)8-6-7-9(2)3;1-8(2)10-6-4-9(3)5-7-10/h7-8,11H,4-6H2,1-3H3;4,9,11H,5-7H2,1-3H3;4-7,11H,1-3H3;5,7,11H,1,6,8H2,2-4H3;4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHUWOUGEDDNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O.CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC(C)C12CCC(C1C2)(C)O.CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8007-46-3
Record name Oils, thyme
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, thyme
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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